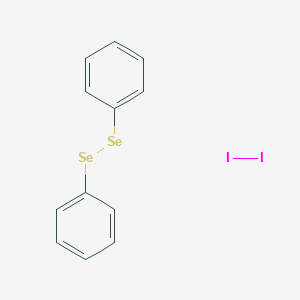
Molecular iodine;(phenyldiselanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular iodine;(phenyldiselanyl)benzene is a compound that combines the properties of molecular iodine and (phenyldiselanyl)benzene. Molecular iodine is known for its role as a mild, green, and nontoxic Lewis acid catalyst in various organic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molecular iodine;(phenyldiselanyl)benzene typically involves the reaction of molecular iodine with (phenyldiselanyl)benzene under specific conditions. One common method involves the use of molecular iodine as an electrophilic iodinating agent in the presence of a suitable solvent . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and atom-efficient oxidants in combination with molecular iodine can enhance the green chemical profile of the production process .
Chemical Reactions Analysis
Types of Reactions
Molecular iodine;(phenyldiselanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: Molecular iodine acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: The compound can participate in reduction reactions under specific conditions.
Substitution: Molecular iodine can promote nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include molecular iodine, oxidants, and nucleophiles. The reaction conditions may involve the use of solvents such as hexane or chloroform, or solvent-free protocols to enhance the green chemical profile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iodinated organic compounds, while substitution reactions can produce a variety of new organic molecules .
Scientific Research Applications
Molecular iodine;(phenyldiselanyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of molecular iodine;(phenyldiselanyl)benzene involves its role as a Lewis acid catalyst and oxidizing agent. Molecular iodine can activate organic substrates by facilitating the formation of electrophilic intermediates, which then undergo further reactions to form the desired products . The compound’s molecular targets and pathways include the activation of nucleophiles and the promotion of electrophilic substitution reactions .
Comparison with Similar Compounds
Molecular iodine;(phenyldiselanyl)benzene can be compared with other similar compounds, such as:
Phenyliodine(III)diacetate (PIDA): A widely used hypervalent iodine compound known for its oxidizing properties and applications in organic synthesis.
Iodobenzene: An aromatic compound containing iodine, used in various organic reactions.
Hypervalent iodine compounds: Including (diacetoxyiodo)benzene and iodosobenzene, which are used as oxidizing agents in organic chemistry.
Properties
CAS No. |
59411-08-4 |
|---|---|
Molecular Formula |
C12H10I2Se2 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
molecular iodine;(phenyldiselanyl)benzene |
InChI |
InChI=1S/C12H10Se2.I2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;1-2/h1-10H; |
InChI Key |
CLWGFAMYQSGGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2.II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















